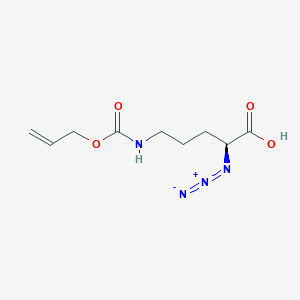
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid, also known as Azido-PEG5-acid, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a modified form of polyethylene glycol (PEG), which is widely used in various biomedical applications. Azido-PEG5-acid has been found to be useful in the development of bioconjugates, drug delivery systems, and other biomedical applications.
Mechanism Of Action
The mechanism of action of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid is based on its ability to form covalent bonds with biomolecules. This compound contains an azido group that can undergo click chemistry reactions with alkyne functional groups present in biomolecules. This click chemistry reaction is highly specific and efficient, allowing for the selective modification of biomolecules with (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid.
Biochemical And Physiological Effects
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been found to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. This compound has been used in various in vitro and in vivo studies to investigate the biochemical and physiological effects of bioconjugates and drug delivery systems. (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been shown to improve the stability, solubility, and bioavailability of drugs, leading to improved therapeutic outcomes.
Advantages And Limitations For Lab Experiments
The use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid in lab experiments offers several advantages, including its ease of synthesis, high purity, and biocompatibility. This compound can be easily conjugated with various biomolecules, making it a versatile tool for the development of bioconjugates and drug delivery systems. However, the use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid also has limitations, including the potential for non-specific conjugation and the need for optimization of reaction conditions.
Future Directions
The use of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid in scientific research is still in its early stages, and there are many potential future directions for this compound. One area of interest is the development of new drug delivery systems that utilize (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid as a linker to improve the pharmacokinetics and pharmacodynamics of drugs. Another area of interest is the development of new bioconjugates that can be used for targeted drug delivery or imaging applications. Overall, the unique properties of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid make it a promising compound for future biomedical applications.
Synthesis Methods
The synthesis of (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid involves a multi-step process that includes the reaction of PEG5-diol with propargyl chloroformate, followed by the reaction with sodium azide. The resulting compound is purified using chromatography techniques to obtain pure (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid. This synthesis method has been optimized to yield high purity and high yields of the final product.
Scientific Research Applications
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has been widely used in scientific research as a versatile tool for the development of bioconjugates, drug delivery systems, and other biomedical applications. This compound can be easily conjugated with various biomolecules such as proteins, peptides, and nucleic acids to create bioconjugates that can be used for a variety of applications. (2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acidcid has also been used as a linker in drug delivery systems to improve the pharmacokinetics and pharmacodynamics of drugs.
properties
IUPAC Name |
(2S)-2-azido-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-2-6-17-9(16)11-5-3-4-7(8(14)15)12-13-10/h2,7H,1,3-6H2,(H,11,16)(H,14,15)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLRTHHSMSSGKE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Azido-5-(prop-2-enoxycarbonylamino)pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)

![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)
![1-[(3-Bromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2500764.png)

![4-(8-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2500768.png)


